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Compound of Interest

Compound Name: Cyclo-(L-Pro-L-Ile)

CAS No.: 57089-60-8

Cat. No.: B1147803

Get Quote

Cyclo-(L-Pro-L-Ile) (C₁₁H₁₈N₂O₂) is a cyclic dipeptide (2,5-diketopiperazine) synthesized by

condensation of L-proline and L-isoleucine. While structurally related to the phytotoxin

Maculosin [Cyclo-(L-Pro-L-Tyr)], Cyclo-(L-Pro-L-Ile) exhibits a distinct biological profile

characterized by low mammalian cytotoxicity and potent plant immunomodulation.

Unlike its tyrosine-containing analog, which acts as a host-specific toxin for spotted knapweed,

Cyclo-(L-Pro-L-Ile) functions primarily as a signaling molecule. Its most significant commercial

application lies in agricultural biotechnology, specifically as an elicitor of Systemic Acquired

Resistance (SAR) against pine wilt disease. In pharmaceutical contexts, it demonstrates

moderate antibacterial efficacy against Gram-positive pathogens and significant antibiofilm

activity, making it a valuable scaffold for non-toxic antimicrobial development.
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Property Specification

IUPAC Name

(3S,8aS)-3-[(1S)-1-

methylpropyl]hexahydropyrrolo[1,2-a]pyrazine-

1,4-dione

Molecular Formula C₁₁H₁₈N₂O₂

Molecular Weight 210.27 g/mol

Solubility
Soluble in Methanol, DMSO, Chloroform; poorly

soluble in water.

Key Sources

Bacillus thuringiensis JCK-1233, Streptomyces

sp., Marine sponges (Epipolasis sp.),

Pseudomonas sp.

Distinction

NOT Maculosin (Cyclo-Pro-Tyr). Often confused

in literature; Maculosin contains a phenol group

(Tyr), whereas Pro-Ile contains a sec-butyl

group (Ile).

Part 2: Pharmacological & Biological Mechanisms
Plant Immunomodulation (The "Pine Wilt" Mechanism)
The most authoritative finding regarding Cyclo-(L-Pro-L-Ile) is its ability to induce resistance in

Pinus thunbergii (Black Pine) against the pine wood nematode (Bursaphelenchus xylophilus).

Unlike direct nematicides, Cyclo-(L-Pro-L-Ile) acts as a priming agent.

Mechanism: It triggers the Salicylic Acid (SA) dependent signaling pathway without causing

the necrotic cell death associated with a full Hypersensitive Response (HR).

Gene Targets: Upregulation of Pathogenesis-Related (PR) genes: PR-1, PR-2, PR-3, PR-5.

Outcome: Suppression of disease severity by ~60-80% when applied as a foliar spray or

trunk injection.
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Cyclo-(L-Pro-L-Ile) exhibits a spectrum of activity distinct from standard antibiotics, functioning

often as a quorum-sensing inhibitor (QSI) rather than a bactericidal agent.

Gram-Positive Bacteria: Moderate inhibitory activity against Staphylococcus aureus and

Bacillus subtilis.

Biofilm Inhibition: In studies involving marine endophytes (Epicoccum nigrum), Cyclo-(L-
Pro-L-Ile) showed moderate inhibition of biofilm formation (55–70%) in Gram-positive

strains, likely by interfering with homoserine lactone (HSL) mimicry, a common trait of DKPs.

Gram-Negative Bacteria: Generally low direct cytotoxicity (MIC > 200 µg/mL), rendering it

ineffective as a standalone antibiotic for E. coli or P. aeruginosa, but potentially useful as an

adjuvant.

Cytotoxicity Profile
Mammalian Cells: Unlike Maculosin (Pro-Tyr), which shows cytotoxicity against HepG2 liver

cancer cells (IC₅₀ ~48.9 µg/mL), Cyclo-(L-Pro-L-Ile) is relatively non-toxic to mammalian

cells. This safety profile supports its use in agricultural applications where runoff and

operator safety are concerns.

Part 3: Visualization of Mechanisms
Diagram 1: Mechanism of Induced Resistance in Plants
This diagram illustrates how Cyclo-(L-Pro-L-Ile) primes the plant immune system without

causing autotoxicity.
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Caption: Cyclo-(L-Pro-L-Ile) activates the Salicylic Acid pathway to upregulate PR genes,

conferring resistance to nematodes while avoiding excessive necrotic damage (Hypersensitive

Response).

Part 4: Experimental Methodologies
Protocol A: Isolation from Bacillus thuringiensis JCK-
1233
Rationale: This strain is the primary industrial source for the Pro-Ile isomer used in forestry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1147803/docs?utm_src=pdf-body-img#part-1-executive-summary-chemical-identity
https://www.benchchem.com/product/b1147803/docs?utm_src=pdf-body#part-1-executive-summary-chemical-identity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1147803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fermentation:

Culture B. thuringiensis JCK-1233 in Tryptic Soy Broth (TSB) at 30°C, 150 rpm for 48–72

hours (until OD₆₀₀ ≈ 0.8–1.0).

Extraction:

Centrifuge broth (8,000 × g, 20 min) to remove cells.

Partition supernatant with Dichloromethane (CH₂Cl₂) (1:1 v/v) three times.

Collect organic layer and evaporate mainly to dryness in vacuo at 40°C.

Fractionation (Silica Gel):

Load crude extract onto a Silica Gel 60 column.

Elute with a gradient of CH₂Cl₂:Methanol (100:0 → 90:10).

Cyclo-(L-Pro-L-Ile) typically elutes in the 95:5 fraction.

Purification (HPLC):

Column: C18 Reverse-Phase (e.g., YMC-Pack ODS-A, 250 × 20 mm).

Mobile Phase: Methanol:Water (Gradient 40:60 → 70:30 over 40 min).

Flow Rate: 5 mL/min.

Detection: UV at 210 nm.

Validation: Confirm purity via ¹H-NMR (characteristic doublet at δ 1.10 for Ile-CH₃).

Protocol B: Chemical Synthesis (Liquid Phase)
Rationale: For drug development, chemical synthesis ensures stereochemical purity and

scalability.

Coupling:
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React Boc-L-Ile-OH (1.0 eq) with H-L-Pro-OMe·HCl (1.0 eq) using EDC·HCl (1.2 eq) and

HOBt (1.2 eq) in DMF.

Maintain pH 8 with DIPEA.[1] Stir 24h at RT.

Deprotection:

Treat the resulting dipeptide (Boc-L-Ile-L-Pro-OMe) with TFA/DCM (1:1) for 1h to remove

the Boc group.

Cyclization:

Dissolve the deprotected dipeptide in 2-butanol or toluene.

Add catalytic acetic acid or reflux with morpholine (to neutralize).

Reflux for 3–5 hours. The intramolecular attack of the amine on the ester carbonyl forms

the diketopiperazine ring.

Crystallization:

Cool solution; precipitate with diethyl ether. Recrystallize from MeOH/EtOAc.

Part 5: Quantitative Data Summary
Table 1: Biological Activity Profile of Cyclo-(L-Pro-L-Ile)
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Target Organism /
Model

Activity Type
Effective
Concentration

Notes

Pine Wood Nematode

(B. xylophilus)
Resistance Induction 1.0 mM (Foliar)

Reduced disease

severity index by

>60% [1].

Staphylococcus

aureus
Antibacterial MIC: 200–250 µg/mL

Moderate activity;

often synergistic [2].

Vibrio anguillarum Antibacterial MIC: ~30 µg/mL

Marine pathogen;

activity varies by

strain [3].

HepG2 (Liver Cancer) Cytotoxicity Inactive (>100 µg/mL)

Contrast: Maculosin

(Pro-Tyr) IC₅₀ = 48.9

µg/mL [4].[2][3]

Biofilm Formation Inhibition 100 µg/mL

55–70% inhibition in

Gram+ marine

isolates [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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